alpha-Methylcholine

Description

Historical Context of Cholinergic Ligand Development and Investigation

The journey into understanding the cholinergic system began with the isolation of acetylcholine (B1216132) (ACh) by Arthur James Ewins in 1913, followed by Sir Henry Dale's description of its actions in 1914. The definitive confirmation of ACh as a neurotransmitter was achieved by Otto Loewi in 1921, who demonstrated its role in mediating nerve impulses, specifically in slowing the heart rate britannica.com. This groundbreaking work established acetylcholine as the first identified and characterized neurotransmitter britannica.com.

Following these discoveries, research efforts intensified to understand the mechanisms by which ACh exerts its effects. This included investigating its synthesis by choline (B1196258) acetyltransferase, its storage, release, and crucially, its interaction with specific receptors entokey.com. The development of compounds that could mimic or block the actions of ACh became a significant area of research, aiming to dissect the distinct roles of cholinergic signaling in various physiological processes cutm.ac.innih.gov. This pursuit led to the creation of numerous acetylcholine analogues, each designed to probe specific aspects of the cholinergic system cutm.ac.in.

Foundational Research on Acetylcholine Analogues

Foundational research into acetylcholine analogues focused on understanding the structure-activity relationships (SAR) of the acetylcholine molecule. By systematically modifying different parts of the ACh structure—such as the ester group, the ethylene (B1197577) bridge, and the quaternary ammonium (B1175870) group—researchers aimed to correlate specific structural features with pharmacological activity and receptor selectivity cutm.ac.in.

Key findings from these SAR studies indicated that the quaternary ammonium group was essential for muscarinic activity cutm.ac.in. Modifications to the ethylene bridge, particularly the introduction of a methyl group, were found to either maintain or enhance cholinergic activity cutm.ac.in. Importantly, the position of this methyl substitution proved significant for receptor selectivity. For instance, replacing a hydrogen atom on the ethylene bridge with a methyl group could lead to compounds with differential affinities for muscarinic versus nicotinic receptors cutm.ac.inuomus.edu.iq. These early investigations laid the groundwork for synthesizing more specific cholinergic agents.

Significance of Alpha-Methylcholine in Differentiating Cholinergic System Components

The development of methyl-substituted choline esters, such as this compound and beta-methylcholine (also known as methacholine), represented a significant step in differentiating the components of the cholinergic system. Research indicated that the position of the methyl group on the carbon chain adjacent to the quaternary nitrogen atom influenced the compound's interaction with different receptor subtypes cutm.ac.inuomus.edu.iq.

Specifically, this compound was observed to exhibit a greater affinity and activity towards nicotinic acetylcholine receptors compared to muscarinic receptors cutm.ac.inuomus.edu.iq. Conversely, beta-methylcholine (methacholine) demonstrated a stronger preference for muscarinic receptors cutm.ac.inuomus.edu.iqwikipedia.org. This differential activity profile allowed researchers to use these compounds as pharmacological tools to distinguish between the roles and distributions of muscarinic and nicotinic receptors in various tissues and physiological responses. By observing the effects of this compound, scientists could better attribute specific actions to the nicotinic component of cholinergic signaling, thus aiding in the dissection of the complex cholinergic system.

Comparative Activity of Acetylcholine Analogues at Cholinergic Receptors

Structure

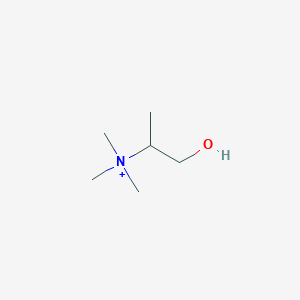

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypropan-2-yl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAUBRYQGMZJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944216 | |

| Record name | 1-Hydroxy-N,N,N-trimethylpropan-2-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21618-46-2 | |

| Record name | alpha-Methylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-N,N,N-trimethylpropan-2-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Structure Activity Relationships

Stereoisomeric Forms of Alpha-Methylcholine and Analogues

This compound exists as a pair of enantiomers: R-(+)-alpha-methylcholine and S-(-)-alpha-methylcholine. The study of these stereoisomers is crucial for understanding their distinct biological activities and recognition patterns by cellular transporters and receptors. Analogues like methacholine (B1211447) (acetyl-β-methylcholine) also demonstrate significant stereoselectivity, providing valuable context for the impact of methyl substitution on cholinergic activity.

Absolute Configuration Determination

The precise determination of the absolute configuration of this compound and its related compounds is essential for correlating structure with biological activity. Various analytical techniques are employed for this purpose. The Mosher method, which involves derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) followed by NMR spectroscopy, is a reliable approach for establishing absolute stereochemistry. usm.edu X-ray crystallography has also been instrumental in confirming the absolute configurations of methylcholine isomers and their derivatives. usm.edujst.go.jp Historical research, such as that by Beckett et al. in 1963, specifically addressed the absolute configurations of both α- and β-methylcholine isomers. jst.go.jpacs.org

Enantiomeric Recognition and Biological Activity

The enantiomers of this compound exhibit differential recognition and biological activity, particularly concerning choline (B1196258) transport systems and receptor interactions.

Choline Transport: Studies on the high-affinity choline uptake mechanism reveal stereoselectivity. R-(+)-alpha-methylcholine and S-(-)-alpha-methylcholine both inhibit choline transport, but only R-(+)-alpha-methylcholine is recognized and transported by this system. This indicates distinct chiral requirements for both recognition and transport. nih.govresearchgate.net Furthermore, this compound enantiomers have demonstrated stereoselective inhibition of hemicholinium-3 (B1673050) binding to the choline transporter in synaptosomes. nih.gov

Receptor Interactions: While detailed direct receptor binding data for this compound enantiomers is less prevalent in the reviewed literature compared to methacholine, evidence suggests stereospecificity. For instance, the stereospecificity observed with nicotine (B1678760) at certain receptors might correlate with acetyl-alpha-methylcholine, suggesting that the (S)-enantiomer could possess greater activity. acs.org

Comparative Context (Methacholine): The enantiomers of methacholine (acetyl-β-methylcholine) provide a well-documented example of stereoselectivity in cholinergic pharmacology. The (S)-enantiomer of methacholine is nearly equipotent with acetylcholine (B1216132) at muscarinic receptors, whereas the (R)-enantiomer is significantly less potent. Potency ratios for muscarinic activity often cite a difference of approximately 240:1 between the (S) and (R) enantiomers, highlighting the profound impact of stereochemistry. pharmacy180.comuomus.edu.iqresearchgate.net Methacholine enantiomers also show considerable differences in affinity and efficacy at presynaptic muscarinic receptors, with the (+)-enantiomer exhibiting higher affinity and efficacy. nih.govnih.gov

Structural Determinants for Cholinergic Receptor Interactions

The molecular structure of this compound, like other choline esters, is finely tuned for interaction with cholinergic receptors. Specific structural features, including the quaternary ammonium (B1175870) group, the ester linkage, and the presence of the alpha-methyl substituent, dictate its binding affinity, efficacy, and receptor selectivity.

Influence of the Quaternary Ammonium Moiety

The positively charged quaternary ammonium group is indispensable for intrinsic cholinergic activity and contributes significantly to the molecule's affinity for cholinergic receptors. pharmacy180.comuomus.edu.iquobasrah.edu.iquobasrah.edu.iq This moiety is understood to engage in electrostatic interactions, potentially with negatively charged amino acid residues such as aspartic acid, located within the binding pocket of muscarinic receptors. uomus.edu.iquobasrah.edu.iquobasrah.edu.iq The trimethylammonium group is generally considered the optimal functional group for achieving maximal muscarinic activity. pharmacy180.comuomus.edu.iqmlsu.ac.in Modifications that increase the steric bulk of the alkyl groups attached to the nitrogen atom (e.g., replacing methyl with ethyl or larger alkyl groups) tend to reduce activity. This reduction is attributed to both the diffusion of the positive charge and steric hindrance, which collectively impede optimal drug-receptor interaction. uomus.edu.iquobasrah.edu.iquobasrah.edu.iq Furthermore, isosteric replacements of the nitrogen atom with heteroatoms like sulfur, arsenic, or selenium result in a marked decrease in cholinergic activity. uobasrah.edu.iqcutm.ac.incutm.ac.in

Impact of Alpha-Methyl Substitution on the Choline Moiety

Data Tables

Table 1: Enantiomeric Potency and Affinity Ratios for Methacholine at Muscarinic Receptors

| Parameter | (+)-Methacholine | (-)-Methacholine | Ratio [(+)/(-)] | Reference(s) |

| IC50 (μM) - Inhibition of Norepinephrine Release | 0.1 | 65 | 650 | nih.gov |

| KA (μM) - Presynaptic Muscarinic Receptor | 2.5 | 440 | 180 | nih.gov |

| Muscarinic Potency (relative to ACh) | ~1 | ~1/240 | ~240:1 | uomus.edu.iqresearchgate.net |

Note: Data for this compound enantiomers regarding specific muscarinic receptor binding affinities and potencies are less comprehensively detailed in the reviewed literature compared to methacholine.

Receptor Pharmacology and Signal Transduction Mechanisms

Muscarinic Acetylcholine (B1216132) Receptor Interactions

Alpha-methylcholine is highly active at all five muscarinic receptor subtypes (M1-M5). wikipedia.orgplos.org These receptors are G protein-coupled receptors (GPCRs) that mediate the metabotropic effects of acetylcholine. plos.org The five subtypes are grouped based on their primary G protein-coupling preference: M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. mdpi.commdpi.comnih.gov

This compound generally acts as an agonist across all muscarinic receptor subtypes, initiating a cascade of intracellular events. wikipedia.orgplos.org However, the specific response can be influenced by the receptor subtype and the tissue context. For instance, in airway smooth muscle, the M3 receptor is the primary subtype mediating contraction in response to methacholine (B1211447). drugbank.comersnet.org

Table 1: Agonist Activity of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Primary G-protein Coupling | General Effect of Agonist (this compound) Binding |

|---|---|---|

| M1 | Gq/11 | Stimulation of phospholipase C, leading to increased intracellular calcium. plos.orgmdpi.comnih.gov |

| M2 | Gi/o | Inhibition of adenylyl cyclase, resulting in decreased cAMP levels. mdpi.commdpi.com |

| M3 | Gq/11 | Stimulation of phospholipase C, leading to increased intracellular calcium. mdpi.comnih.govatsjournals.org |

| M4 | Gi/o | Inhibition of adenylyl cyclase, resulting in decreased cAMP levels. mdpi.commdpi.com |

| M5 | Gq/11 | Stimulation of phospholipase C, leading to increased intracellular calcium. mdpi.comnih.gov |

Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where acetylcholine and its analogs like this compound bind. mdpi.com These modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the affinity and/or efficacy of the orthosteric ligand. frontiersin.org For instance, cholesterol, a component of the cell membrane, can act as an allosteric modulator, affecting the affinity of agonists for muscarinic receptors. mdpi.com While specific studies on the allosteric modulation of this compound binding are not extensively detailed in the provided context, the general principles of allosteric modulation apply to all muscarinic receptor ligands.

Subtype Selectivity Profiling

G-Protein Coupling and Downstream Signaling Pathways

The binding of this compound to muscarinic receptors initiates a conformational change in the receptor, leading to the activation of its associated G protein. ahajournals.orgnih.gov This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the βγ subunits. ahajournals.org The dissociated subunits then interact with various effector enzymes and ion channels to generate second messengers. mdpi.com

Activation of M1, M3, and M5 receptors by this compound leads to the Gq/11-mediated activation of phospholipase C (PLC). mdpi.commdpi.comatsjournals.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). atsjournals.org IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. atsjournals.orgahajournals.org This rise in intracellular Ca2+ is a key event in many cellular responses, including smooth muscle contraction. physiology.orgpnas.org For example, in rat parotid acinar cells, methacholine induces a rapid increase in intracellular calcium concentration, with an EC50 value of 80 nmol/L for this mobilization. nih.gov This initial release of intracellular Ca2+ is often followed by an influx of extracellular Ca2+ to sustain the signal. nih.gov

Table 2: Research Findings on Phospholipase C Activation and Calcium Mobilization by this compound

| Cell/Tissue Type | Receptor Subtype(s) Involved | Key Findings |

|---|---|---|

| Rat Parotid Acinar Cells | Muscarinic (unspecified) | Methacholine caused a rapid, concentration-dependent increase in intracellular Ca2+. nih.gov The EC50 for Ca2+ mobilization was 80 nmol/L. nih.gov |

| Airway Smooth Muscle | M3 | M3 receptor activation by methacholine stimulates Gq/11, leading to PLC activation, IP3 generation, and subsequent Ca2+ release, causing muscle contraction. atsjournals.orgpnas.orgphysiology.org |

| Rat Ileum | Muscarinic (unspecified) | Methacholine-induced phasic contractions are dependent on Ca2+ influx through L-type channels, and this response is enhanced by phosphatidylinositol hydrolysis. physiology.org |

In contrast to the Gq/11-coupled receptors, the M2 and M4 receptors are preferentially coupled to the Gi/o family of G proteins. mdpi.commdpi.com When activated by this compound, the α subunit of Gi/o inhibits the enzyme adenylyl cyclase. mdpi.com This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.commdpi.com In some systems, the βγ subunits of Gi/o can also modulate cellular responses, including the activation of certain phospholipase C isoforms and the modulation of ion channels. nih.gov Studies in canine myocardium have shown that methacholine can attenuate the GTP-induced activation of adenylyl cyclase, an effect that is reversed by the muscarinic antagonist atropine. nih.gov

Table 3: Research Findings on Adenylyl Cyclase Modulation and Cyclic AMP Regulation by this compound

| Tissue/Cell System | Receptor Subtype(s) Involved | Key Findings |

|---|---|---|

| Canine Myocardium | Muscarinic (unspecified) | Methacholine attenuated GTP-induced activation of adenylyl cyclase. nih.gov This effect was reversed by atropine. nih.gov |

| Rabbit Stomach (inferred) | M2 | M2 receptors are coupled to the inhibition of adenylyl cyclases via Gαi3. mdpi.com |

Phospholipase C Activation and Calcium Mobilization

Ligand-Induced Receptor Conformational Dynamics

The binding of an agonist to its receptor is the initiating step that triggers a cascade of conformational changes, ultimately leading to a cellular response. In the case of acetyl-alpha-methylcholine, its interaction with cholinergic receptors provides insight into these dynamic structural alterations. While detailed studies on nicotinic receptors are limited, research on the M2 muscarinic acetylcholine receptor (M2R), a G protein-coupled receptor (GPCR), offers a valuable model.

Upon binding to the M2R, acetyl-alpha-methylcholine induces measurable conformational changes. Fourier-transform infrared (FTIR) difference spectroscopy reveals that the binding spectrum of acetyl-alpha-methylcholine is very similar to that of the endogenous agonist, acetylcholine (ACh), albeit with a slightly reduced intensity kyoto-u.ac.jpacs.org. This suggests that both ligands engage the receptor in a comparable manner to initiate the activation process.

More specifically, the binding of acetyl-alpha-methylcholine at the orthosteric site causes a slight outward shift of the transmembrane helix 6 (TM6) in the extracellular region of the M2 receptor kyoto-u.ac.jp. This movement is a critical step in receptor activation for many GPCRs acs.org. The extent of this structural perturbation is influenced by the size of the substituent group on the alpha-carbon; larger groups like ethyl or isopropyl at this position push the TM6 helix further outward kyoto-u.ac.jp. This outward movement on the extracellular side is linked to an inward shift on the intracellular side, which modulates receptor activity and its coupling to intracellular G proteins kyoto-u.ac.jp. These findings underscore the precise structural and dynamic requirements for an agonist to induce the specific conformational state necessary for receptor activation.

Nicotinic Acetylcholine Receptor Interactions

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. frontiersin.org The interaction of choline (B1196258) esters with these receptors is critically influenced by their chemical structure. The substitution of a methyl group on the choline moiety of acetylcholine alters the molecule's affinity and activity at both nicotinic and muscarinic receptors. uomus.edu.iq

For acetyl-alpha-methylcholine, the methyl group is on the alpha-carbon of the choline backbone. This specific modification reduces its potency compared to acetylcholine at both receptor superfamilies. uomus.edu.iq However, the reduction in activity is more pronounced at muscarinic receptors than at nicotinic receptors. uomus.edu.iq Consequently, acetyl-alpha-methylcholine is characterized as having more nicotinic than muscarinic activity. uomus.edu.iq This contrasts sharply with its isomer, acetyl-beta-methylcholine (methacholine), where the methyl group on the beta-carbon significantly decreases nicotinic activity, rendering it a selective muscarinic agonist. uomus.edu.iqwikipedia.org

Agonist Activity and Subtype Preferences

Acetyl-alpha-methylcholine functions as an agonist at nicotinic receptors, mimicking the action of acetylcholine to cause channel opening. uomus.edu.iq However, while its general preference for nicotinic over muscarinic receptors is established, detailed characterization of its activity across the diverse family of nAChR subtypes is not extensively documented in the available literature. Neuronal nAChRs can be assembled as homopentamers (e.g., α7) or heteropentamers (e.g., α4β2, α3β4), each with distinct pharmacological and biophysical properties. frontiersin.orgwikipedia.orgfrontiersin.org

| Compound | Primary Cholinergic Activity | Reference |

|---|---|---|

| Acetylcholine | Non-selective agonist at both muscarinic and nicotinic receptors | uomus.edu.iq |

| Acetyl-alpha-methylcholine | Predominantly nicotinic activity (less potent than Acetylcholine) | uomus.edu.iq |

| Acetyl-beta-methylcholine (Methacholine) | Predominantly muscarinic activity (little effect on nicotinic receptors) | uomus.edu.iqwikipedia.org |

Ion Channel Gating and Desensitization Kinetics

The activation of a nicotinic acetylcholine receptor by an agonist involves a process called gating, which refers to the conformational transition from a closed, resting state to an open, ion-conducting state. plos.org This process is initiated by the binding of the agonist to sites in the extracellular domain, which triggers a series of structural changes that propagate to the transmembrane domain, opening the channel pore. plos.org Following activation, prolonged or repeated exposure to an agonist leads to desensitization, a state where the receptor has a high affinity for the agonist but the ion channel is closed and non-conducting. mdpi.com

Among nAChR subtypes, the kinetics of these processes vary significantly. For instance, the α7 nAChR is known for its very rapid activation and desensitization, occurring on a millisecond scale. mdpi.com In contrast, heteromeric receptors like α4β2 often exhibit slower desensitization kinetics. frontiersin.org

Enzymatic Modulation and Cholinergic Pathway Dynamics

Interaction with Cholinesterase Enzymes

Cholinesterases are crucial enzymes responsible for the hydrolysis of acetylcholine (B1216132) (ACh), thereby terminating its action at cholinergic synapses. The two primary types are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) upol.czmmsl.cz. AChE is predominantly involved in neurotransmission, while the precise physiological role of BChE is still being elucidated nih.govcitius.technology.

Hydrolysis by Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Methylcholine derivatives, including alpha-methylcholine, interact with cholinesterases, though their susceptibility to hydrolysis can differ from that of acetylcholine. Methacholine (B1211447), an analogue of acetylcholine, is hydrolyzed by AChE at approximately one-third the rate of acetylcholine and demonstrates resistance to hydrolysis by BChE saica.com.au. Generally, enzymes that preferentially hydrolyze acetyl esters, such as acetylcholine or acetyl-β-methylcholine, are classified as acetylcholinesterases (AChE), whereas those that show a preference for other esters, like butyrylcholine (B1668140), are termed butyrylcholinesterases (BChE) ox.ac.uk. AChE is characterized by its specificity for acetylcholine and closely related esters like methacholine cuni.cz. In contrast, BChE is more active on butyrylcholine but can also hydrolyze acetylcholine citius.technology. A key distinction between the two enzymes is their kinetic response to substrate concentration: AChE is highly efficient at low ACh concentrations but becomes substrate-inhibited at higher concentrations, whereas BChE shows substrate activation under similar conditions nih.gov.

The enzymatic hydrolysis of methylcholine compounds by cholinesterases exhibits stereospecificity. Studies investigating the hydrolysis of acetyl-β-methylcholine chloride by cholinesterases have highlighted stereospecific aspects of these reactions cdnsciencepub.comscispace.com. The interaction of cholinesterases with methylcholines involves stereoselective recognition, which influences their rates of hydrolysis and their susceptibility to enzymatic breakdown acs.org.

Differential Susceptibility to Enzymatic Hydrolysis

Implications for Cholinergic Signal Termination

The rapid hydrolysis of acetylcholine by cholinesterases, particularly AChE, is fundamental for the termination of cholinergic neurotransmission upol.czuomus.edu.iq. This enzymatic process breaks down acetylcholine into choline (B1196258) and acetic acid, which is essential for restoring the cholinergic neuron's readiness for subsequent signaling events and preventing continuous nerve impulse firing upol.czebi.ac.uk. By efficiently degrading acetylcholine in the synaptic cleft, AChE ensures that the cholinergic signal is transient and precisely controlled nih.govnih.gov. Inhibition of AChE activity prolongs the presence of acetylcholine in the synaptic junction, thereby extending its duration of action and mimicking the effects of direct acetylcholine administration uomus.edu.iq. This enzymatic inactivation mechanism is a critical determinant of the temporal dynamics and intensity of cholinergic signals jneurosci.orguobasrah.edu.iqslideshare.net.

Role in Choline Transport Systems

The efficient functioning of the cholinergic system relies on the availability of choline, which is primarily taken up by cholinergic nerve terminals via a high-affinity choline transporter (CHT) frontiersin.org. This transporter is sodium- and pH-dependent and is inhibited by hemicholinium-3 (B1673050) (HC-3) frontiersin.org. Neurons can modulate CHT activity in response to neuronal activity to enhance acetylcholine production, highlighting the transporter's importance in sustaining cholinergic signaling frontiersin.org.

Substrate and Inhibitor Effects on High-Affinity Choline Transport

This compound and its related compounds have been investigated for their roles as substrates and inhibitors of high-affinity choline transport. DL-alpha-methyl choline has been identified not only as a substrate for choline acetyltransferase (ChAc) but also as an inhibitor of the high-affinity choline transport system, with reported IC50 values ranging from 2 to 6 μM nih.gov. This dual action underscores its influence on both the synthesis and uptake of choline.

Stereochemical studies have revealed that the enantiomers of this compound exhibit differential interactions with choline transport systems. Specifically, R(+)-alpha-methylcholine and S(+)-beta-methylcholine function as more potent inhibitors of the high-affinity choline transport system compared to their respective enantiomers nih.gov. While both enantiomers of alpha- and beta-methylcholine can inhibit [3H]choline transport, only specific enantiomers, such as R(+)-alpha-methylcholine, are demonstrably transported by the high-affinity uptake mechanism, indicating distinct chiral requirements for recognition and transport nih.govcanada.ca. Further investigations into the binding of [3H]hemicholinium-3 to striatal synaptosomes demonstrate that enantiomers of both alpha- and beta-methylcholine can stereoselectively inhibit this binding, suggesting their interaction with the substrate recognition site of the high-affinity choline transporter nih.govdntb.gov.ua.

Relation to Acetylcholine Biosynthesis and Release

Acetylcholine Biosynthesis: Acetylcholine (ACh) is synthesized within cholinergic neurons through the enzymatic action of choline acetyltransferase (ChAT). This crucial enzyme catalyzes the esterification of choline with acetyl-CoA, forming ACh metu.edu.trnih.govwikipedia.orgnih.gov. The availability of choline is a rate-limiting factor in ACh synthesis, and neurons acquire choline from the extracellular environment via specific transporters, which then deliver it into the presynaptic terminal to support ACh production nih.gov.

Acetylcholine Release: The release of ACh into the synaptic cleft is a tightly regulated, calcium-dependent process. When an action potential arrives at the presynaptic terminal, it causes depolarization, which in turn triggers the opening of voltage-gated calcium channels. The subsequent influx of calcium ions into the terminal facilitates the fusion of synaptic vesicles containing ACh with the presynaptic membrane, leading to the exocytosis of ACh into the synaptic space metu.edu.trnih.govwikipedia.org.

This compound's Interaction with Cholinergic Mechanisms: Research has indicated that DL-alpha-methyl choline, along with related compounds like pyrrolcholine, can act as substrates for choline acetyltransferase (ChAT) and also exhibit inhibitory effects on choline transport scispace.com. These findings suggest that this compound may influence the availability of choline for ACh synthesis or interact with the enzymatic machinery involved in ACh production. Methacholine, chemically identified as acetyl-β-methylcholine, is a synthetic choline ester that functions as a muscarinic receptor agonist. It is characterized by its relative resistance to hydrolysis by acetylcholinesterases when compared to acetylcholine wikipedia.orgebi.ac.ukdrugbank.com. Furthermore, feedback mechanisms involving muscarinic receptors, such as the M2 subtypes found on parasympathetic cholinergic terminals, can modulate ACh release by inhibiting further secretion physiology.orgentokey.com.

Enzymatic Acetylation of Methylcholine Stereoisomers

The enzymatic processing of methylcholine derivatives, encompassing both their formation through acetylation and their subsequent breakdown via hydrolysis, is a key area of investigation in cholinergic pharmacology. Choline acetyltransferase (ChAT) is the primary enzyme responsible for the synthesis of acetylcholine by acetylating choline metu.edu.trnih.govwikipedia.orgnih.gov. Scientific studies have explored the interaction of various enzymes with methylcholine stereoisomers, aiming to understand how structural variations, particularly stereochemistry, influence enzymatic activity nih.govcapes.gov.brconnectedpapers.com.

Stereoisomer Hydrolysis by Acetylcholinesterase (AChE): Investigations into the enzymatic hydrolysis of acetylated methylcholine stereoisomers by acetylcholinesterase (AChE) have provided insights into the stereoselectivity of this enzyme. For example, studies have quantified the hydrolysis rates of acetylated methylcholine isomers by AChE. The hydrolysis rate of (±)-acetyl-β-methylcholine by AChE was found to be approximately 80% relative to acetylcholine, which was used as a reference with a rate of 100% iupac.org. This observation demonstrates that modifications to the choline ester structure, such as the presence of a methyl group on the β-carbon, impact its susceptibility to enzymatic breakdown by AChE.

Preclinical Investigative Models and Methodological Approaches

Synthesis Strategies for Alpha-Methylcholine and its Research Derivatives

The synthesis of this compound and its derivatives is crucial for generating research tools that can probe specific aspects of cholinergic signaling. These strategies often aim to control stereochemistry or introduce labels for detection.

The presence of a chiral center at the alpha-carbon position means this compound exists as stereoisomers. The preparation of enantiomerically pure forms is essential for understanding stereoselective interactions with biological targets. While specific detailed synthetic routes for this compound stereoisomers are not extensively detailed in the provided search results, general principles of asymmetric synthesis are applicable. Research into related compounds, such as acetyl-beta-methylcholine (methacholine), highlights the importance of stereochemistry, with different isomers exhibiting varying affinities and activities at muscarinic receptors uomus.edu.iqlibretexts.org. Enantioselective synthesis methodologies, often employing chiral auxiliaries or catalysts, are standard approaches for obtaining pure stereoisomers of chiral amines and alcohols, which are common precursors in the synthesis of such compounds researchgate.netcapes.gov.brnih.govfrontiersin.orgatsjournals.org.

This compound and its analogs can be derivatized to create probes for studying receptor binding and function. For instance, radiolabeling is a common technique to track the distribution and binding of these molecules in vitro. Studies have explored the synthesis and application of radiolabeled compounds, such as [18F]fluoromethylcholine, for imaging purposes acs.org. The synthesis of various acetylcholine (B1216132) derivatives, including acetyl-alpha-methylcholine, acetyl-alpha-ethylcholine, and acetyl-beta-methylcholine, has been undertaken to investigate their effects on muscarinic receptor activation and conformational changes acs.orguobasrah.edu.iqnih.govnih.gov. These derivatives are designed to probe specific structural requirements for receptor engagement and efficacy.

Preparation of Stereoisomers

In Vitro Experimental Paradigms

In vitro methodologies are fundamental for characterizing the precise interactions of this compound with its biological targets. These include binding assays, functional cell-based assays, and enzyme kinetic studies.

Receptor binding assays are employed to determine the affinity of this compound for muscarinic acetylcholine receptor (mAChR) subtypes. These studies typically involve using radiolabeled ligands and measuring the displacement of these ligands by this compound or its derivatives. Competition binding studies, which measure the ability of a test compound to inhibit the binding of a known radioligand, are used to determine inhibition constants (Ki) researchgate.net. While specific Ki values for this compound across all muscarinic receptor subtypes were not directly found in the provided search results, studies on related compounds like methacholine (B1211447) indicate that it is highly active at all muscarinic receptors libretexts.orgwikipedia.org. Research into acetylcholine derivatives has also involved assessing their binding behavior and affinity, providing comparative data for understanding structure-activity relationships acs.orguobasrah.edu.iqnih.govnih.gov.

Cell-based functional assays are used to evaluate the ability of this compound to activate or modulate muscarinic receptors, typically by measuring downstream signaling events. These assays often involve measuring changes in intracellular calcium levels, second messenger production (e.g., inositol (B14025) phosphates), or G protein activation (e.g., GTPγS binding) innoprot.commdpi.comresearchgate.netdiscoverx.cominnoprot.comcreative-biolabs.comnih.govplos.orgpsu.edu. For example, studies have utilized calcium mobilization assays to assess the efficacy of acetylcholine derivatives, including acetyl-alpha-methylcholine, at muscarinic receptors acs.orguobasrah.edu.iqnih.govnih.gov. These assays provide quantitative measures of a compound's activity, such as EC50 (half-maximal effective concentration) and efficacy, which are critical for characterizing its pharmacological profile. Acetyl-alpha-methylcholine has been observed to exhibit slightly decreased activity compared to acetylcholine in some functional assays, while acetyl-beta-methylcholine (methacholine) shows agonist-like activity acs.orguobasrah.edu.iqnih.govnih.gov.

Table 1: Functional Activity of Acetylcholine Derivatives at M2 Muscarinic Receptors

| Compound | Relative Activity (vs. Acetylcholine) | Assay Type | Reference |

| Acetyl-α-methylcholine | Slightly decreased | NanoBiT-G-protein dissociation assay (Gi activation) | acs.orguobasrah.edu.iqnih.govnih.gov |

| Acetyl-α-ethylcholine | Weak partial activity | NanoBiT-G-protein dissociation assay (Gi activation) | acs.orguobasrah.edu.iqnih.govnih.gov |

| Acetyl-α-isopropylcholine | Minimal activity | NanoBiT-G-protein dissociation assay (Gi activation) | acs.orguobasrah.edu.iqnih.govnih.gov |

| Acetyl-β-methylcholine | Agonist-like activity | NanoBiT-G-protein dissociation assay (Gi activation) | acs.orguobasrah.edu.iqnih.govnih.gov |

| Acetyl-β-ethylcholine | No activity | NanoBiT-G-protein dissociation assay (Gi activation) | acs.orguobasrah.edu.iqnih.govnih.gov |

This compound's interaction with enzymes involved in acetylcholine metabolism, such as acetylcholinesterase (AChE) and choline (B1196258) acetyltransferase (ChAT), is also a key area of preclinical investigation. Studies have examined alpha-methyl choline and its derivatives as substrates or inhibitors for these enzymes. For instance, DL-alpha-methyl choline has been identified as a substrate for choline acetyltransferase (ChAT) and also inhibits the high-affinity choline transport system capes.gov.brnih.govnih.govembopress.org. Research has also investigated the kinetics of acetyl-beta-methylcholine (methacholine) hydrolysis by acetylcholinesterase, determining kinetic parameters like Km and Vmax libretexts.orgresearchgate.netugm.ac.idresearchgate.net. These studies help in understanding how structural modifications influence enzymatic activity and substrate specificity.

Table 2: Kinetic Parameters for Acetyl-β-methylcholine (Methacholine) Hydrolysis by Acetylcholinesterase

| Enzyme | Kinetic Parameter | Value | Conditions | Reference |

| Acetylcholinesterase (Electric Eel) | Km | 3.32 mM | Batch reactor, 25°C, pH 8, 0.11 M ionic strength | researchgate.net |

| Acetylcholinesterase (Electric Eel) | Km | 3.8 mM | Eadie-Hofstee plot | ugm.ac.id |

| Acetylcholinesterase (Electric Eel) | Vmax | 1.3 µM/min | Eadie-Hofstee plot | ugm.ac.id |

These in vitro methodologies provide a comprehensive framework for understanding the pharmacological properties of this compound and its derivatives, contributing to the development of targeted cholinergic therapeutics and research probes.

Compound List:

this compound

Acetylcholine (ACh)

Acetyl-alpha-methylcholine

Acetyl-alpha-ethylcholine

Acetyl-alpha-isopropylcholine

Acetyl-beta-methylcholine (Methacholine)

Acetyl-beta-ethylcholine

Oxotremorine

Pilocarpine

Arecoline

Carbachol

Bethanechol

[18F]fluoromethylcholine

Models of Airway Hyperresponsiveness and Inflammation

Advanced Analytical and Spectroscopic Techniques

Mass Spectrometry Applications

Mass spectrometry (MS) coupled with chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), represents a cornerstone in the precise identification, quantification, and characterization of this compound and related compounds in biological matrices. These methods offer high sensitivity, selectivity, and the ability to analyze complex mixtures.

LC-MS/MS, particularly with Electrospray Ionization (ESI), is frequently utilized for the analysis of polar and non-volatile compounds like choline esters. For instance, acetyl-beta-methylcholine, a close analog and often used as an internal standard for acetylcholine (ACh) analysis, has been successfully quantified using LC-ESI-MS/MS in microdialysis samples from rodent brains nih.govresearchgate.net. These studies employ hydrophilic interaction chromatography (HILIC) with a diol column for separation, followed by detection in the tandem mass spectrometry (MS/MS) mode. Key transitions, such as m/z 160 → 101 and m/z 160 → 60, are monitored for the identification and quantification of acetyl-beta-methylcholine nih.govoup.com. The sensitivity of these methods is notable, with limits of detection (LODs) reported as low as 1 nM for choline and 0.02 nM for acetylcholine when using acetyl-beta-methylcholine as an internal standard researchgate.net. The application of LC-MS/MS is crucial for understanding neurochemical dynamics, where this compound or its derivatives might play a role.

GC-MS is also a valuable tool, particularly for the analysis of volatile or semi-volatile compounds. While less commonly applied directly to this compound due to its polarity, GC-MS is extensively used for profiling complex mixtures of bioactive compounds in plant extracts or other biological samples, which could include related choline derivatives or metabolic products nih.gov6-napse.comnih.gov.

Table 1: Representative Mass Spectrometry Applications for Choline Derivatives

| Technique | Analyte(s) of Interest | Internal Standard (if applicable) | Key Detection Parameters (m/z transitions) | Primary Application | Citation(s) |

| LC-ESI-MS/MS | Acetylcholine, Choline | Acetyl-β-methylcholine | m/z 160→101, 160→60 (for IS) | Neurochemical analysis, quantification in biological fluids (e.g., microdialysates) | nih.govresearchgate.netoup.com |

| LC-HRMS | Various metabolites | Not always specified | High-resolution mass data | Untargeted metabolomics, compound identification | animbiosci.organimbiosci.org |

| GC-MS | Bioactive compounds | Not always specified | Electron Ionization (EI), mass spectrum | Profiling of volatile/semi-volatile compounds in extracts | nih.gov6-napse.comnih.gov |

Spectrophotometric Assays for Related Metabolites

Spectrophotometric assays are widely employed for the quantitative determination of choline and its related metabolites, often leveraging enzymatic reactions that produce a detectable chromophore. Given that this compound is a choline ester, assays that measure choline are highly relevant for understanding its metabolic fate and breakdown products.

A common and sensitive approach involves enzymatic oxidation of choline by choline oxidase. This reaction generates hydrogen peroxide (H₂O₂), which subsequently reacts with a chromogenic substrate in the presence of peroxidase to form a colored product. For example, choline can be quantified using a system involving choline oxidase, peroxidase, and a dye like TOOS (3-(N-ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid) and 4-aminoantipyrine, yielding a purple color with maximal absorption around 554 nm jst.go.jp. Alternatively, other dye systems can be used, with detection wavelengths typically in the range of 540-570 nm bioassaysys.commybiosource.com. These assays are versatile and have been applied to various biological samples, including serum, plasma, urine, and pharmaceutical formulations jst.go.jpbioassaysys.commybiosource.com.

Another spectrophotometric method involves the precipitation of choline with ammonium (B1175870) reineckate, followed by the dissolution of the precipitate in acetone (B3395972) and measurement of light absorption. While effective, this method can be time-consuming, requiring approximately 12 hours for complete precipitation bme.hu. Spectrophotometric assays can also be based on the enzymatic hydrolysis of choline-containing phospholipids (B1166683) by phospholipase D, followed by choline oxidation and dye formation nih.gov.

These spectrophotometric methods provide robust quantitative data on choline levels, which are critical for studies investigating the metabolism of this compound, particularly its hydrolysis by cholinesterases to yield choline and other products researchgate.net.

Table 2: Spectrophotometric Assay Principles for Choline Detection

| Assay Principle | Key Enzymes/Reagents | Detection Principle | Typical Detection Wavelength (nm) | Sample Types | Citation(s) |

| Enzymatic Oxidation | Choline oxidase, Peroxidase, Chromogenic dye | Choline → H₂O₂ → Colored product | 540-570 | Biological fluids (serum, plasma, urine), tissues, cells, enteral nutrition | jst.go.jpbioassaysys.commybiosource.com |

| Precipitation and Spectrophotometry | Ammonium reineckate | Precipitation of choline reineckate, dissolution in acetone, measurement of absorbance | Not specified (typically UV-Vis) | Various samples | bme.hu |

| Enzymatic Hydrolysis & Oxidation | Phospholipase D, Choline oxidase, Peroxidase, Dye | Phospholipids → Choline → H₂O₂ → Colored product | Not specified (likely visible) | Bile, phospholipids | nih.gov |

| Spectrophotometric Complexation | p-Sulfonatocalix nih.govarene (SC4) | Complex formation between SC4 and choline's quaternary ammonium group, measured via UV absorbance of the complex | UV range (specific wavelength not detailed) | Aqueous solutions, pharmaceutical formulations | researchgate.net |

Emerging Research Directions and Future Perspectives

Development of Novel Cholinergic Probes Based on Alpha-Methylcholine Scaffold

The development of highly selective cholinergic probes is critical for advancing our understanding of neurotransmission and for diagnostic applications. This compound, with its defined interaction profile with cholinergic receptors, presents a structural basis for the design of novel probes. Research efforts are focused on leveraging its chemical structure to create compounds with enhanced specificity for particular receptor subtypes or to develop imaging agents. Structure-activity relationship (SAR) studies, which investigate how modifications to a molecule's structure affect its biological activity, are instrumental in this process. By systematically altering the this compound molecule, researchers aim to synthesize ligands that can serve as fluorescent probes, radioligands for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), or affinity labels. Such probes are essential for mapping cholinergic pathways, quantifying receptor density, and monitoring receptor occupancy in vivo, thereby offering precise tools for both basic research and clinical diagnostics.

Exploration of Allosteric Sites on Cholinergic Receptors

Beyond the direct activation of receptors at their orthosteric binding sites, a significant area of emerging research involves the exploration of allosteric sites on cholinergic receptors. Allosteric modulators are ligands that bind to a receptor at a site distinct from the orthosteric site, inducing conformational changes that alter the receptor's response to the primary agonist, such as acetylcholine (B1216132) or this compound. These modulators can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) receptor activity. A key advantage of targeting allosteric sites is the potential for achieving greater subtype selectivity compared to orthosteric ligands, which often exhibit broader cross-reactivity. Research has identified potent allosteric modulators for both muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs), with significant therapeutic implications for neurological and psychiatric disorders. For instance, PAMs targeting the M1 mAChR subtype are being investigated for their procognitive effects in Alzheimer's disease, while modulators of nAChRs, such as the α4β2 subtype, are explored for conditions like obsessive-compulsive disorder.

| Cholinergic Receptor Subtype | Associated Allosteric Modulator Research Areas | Example Modulator (if applicable) |

| Muscarinic Acetylcholine Receptors (mAChRs) | ||

| M1 mAChR | Cognitive enhancement, Neurodegenerative diseases | Benzylquinoline carboxylic acid (BQCA) (PAM) |

| M4 mAChR | Schizophrenia | |

| Nicotinic Acetylcholine Receptors (nAChRs) | ||

| α4β2 nAChR | Compulsive-like behavior, Smoking cessation | Desformylflustrabromine (dFBr) (PAM) |

| α7 nAChR | Neuroinflammation, Cognitive function |

Advanced Computational Modeling for Receptor-Ligand Dynamics

Advanced computational methodologies are increasingly vital for dissecting the complex dynamics of receptor-ligand interactions within the cholinergic system. Techniques such as molecular dynamics (MD) simulations and computational docking are instrumental in elucidating the precise binding modes, conformational transitions, and energetic landscapes governing the interaction between ligands and their target receptors. These in silico approaches enable researchers to visualize and analyze molecular events at an atomic level, providing insights into the mechanisms of receptor activation, desensitization, and allosteric modulation. Applying these sophisticated computational tools to this compound and its cognate receptors offers a powerful means to understand its binding kinetics and efficacy. Furthermore, these models can predict the potential binding affinities and effects of novel chemical entities, thereby accelerating the design and optimization of next-generation cholinergic therapeutics and research tools.

Investigation of this compound in Context of Cholinergic System Dysregulation in Preclinical Settings

The cholinergic system plays a fundamental role in numerous physiological processes, including cognition, memory, attention, and autonomic regulation. Dysregulation of this system is implicated in a wide spectrum of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). Preclinical research is crucial for understanding the pathophysiology of these conditions and for evaluating potential therapeutic interventions. This compound, as a selective agonist for certain cholinergic receptors, serves as a valuable pharmacological tool in these preclinical investigations. Its administration in in vitro cell cultures or in vivo animal models allows researchers to probe the functional consequences of cholinergic deficits or excesses, assess the impact of disease states on cholinergic neurotransmission, and evaluate the efficacy of compounds designed to modulate cholinergic activity. Such studies contribute to a deeper comprehension of the role of cholinergic signaling in health and disease.

Refinement of Animal Models for Investigating Cholinergic Pathway Contributions to Physiological Processes

The accurate investigation of the intricate contributions of cholinergic pathways to complex physiological processes necessitates the development and refinement of sophisticated animal models. Traditional models provide a foundation, but enhanced models are required to dissect specific neuronal circuits and functional roles with greater precision. This refinement can involve genetic engineering to create knock-in or knock-out models for specific receptor subtypes, advanced lesioning techniques to target particular cholinergic pathways, or the development of novel behavioral paradigms that specifically assay cholinergic-dependent functions such as learning, memory, or motor coordination. This compound can be effectively employed within these refined animal models. Its predictable interaction with cholinergic receptors allows researchers to validate the models' responsiveness, assess the impact of genetic or pharmacological manipulations on cholinergic signaling, and gain detailed insights into how specific cholinergic pathways influence a range of physiological outcomes.

Compound List:

this compound

Acetylcholine

BQCA (Benzylquinoline carboxylic acid)

Desformylflustrabromine (dFBr)

Q & A

Q. How can computational modeling predict α-methylcholine’s metabolic fate, and what experimental validation is required?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to simulate interactions with acetylcholinesterase. Validate predictions using in vitro enzyme inhibition assays and in vivo pharmacokinetic studies (plasma half-life, metabolite profiling) .

Q. What ethical considerations are paramount when designing α-methylcholine studies involving animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for humane endpoints and sample size justification. Include sham controls in neurobehavioral studies to isolate compound-specific effects. Document ethical approval (IACUC protocol number) and randomization methods .

Q. How can researchers ensure reproducibility of α-methylcholine’s effects across different cell lines or model organisms?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch) and animal genotypes (e.g., CRISPR-validated strains). Report detailed metadata, including supplier information and environmental controls (e.g., circadian timing) .

Q. What experimental approaches elucidate α-methylcholine’s role in non-neuronal systems (e.g., immune modulation)?

Q. How should interdisciplinary studies (e.g., α-methylcholine in metabolic engineering) balance depth and breadth?

- Methodological Answer : Adopt a tiered workflow: (1) Hypothesis-driven in vitro screens, (2) Omics-driven target identification (proteomics/metabolomics), and (3) Systems biology modeling. Prioritize cross-validation with domain-specific benchmarks (e.g., enzyme kinetics for biochemical assays) .

Data Analysis & Reporting

Q. What statistical methods are optimal for analyzing dose-response relationships in α-methylcholine studies?

Q. How can researchers mitigate bias when interpreting α-methylcholine’s neuroprotective effects in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.